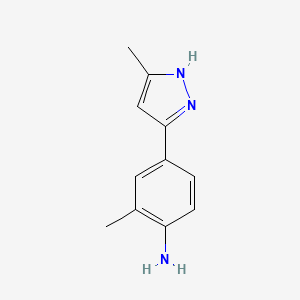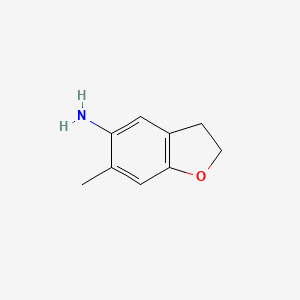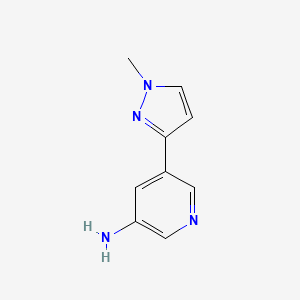
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline, also known as MPYA, is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry. It is a small molecule that exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Scientific Research Applications
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to have anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline has been shown to have anti-viral properties by inhibiting the replication of viruses such as HIV-1 and HCV.
Mechanism of Action
The mechanism of action of 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline also inhibits the JAK/STAT pathway, which is involved in the regulation of cell growth and differentiation. Additionally, 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline has been found to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer.
Biochemical and Physiological Effects
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline has also been found to induce apoptosis in cancer cells and inhibit angiogenesis, which are important processes in the development and progression of cancer. Additionally, 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline has been shown to inhibit the replication of viruses such as HIV-1 and HCV, which are major global health concerns.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline in lab experiments is its wide range of biological activities. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a useful tool for studying various diseases and conditions. Additionally, 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline is a small molecule that is relatively easy to synthesize and purify, making it a cost-effective option for lab experiments.
One limitation of using 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in vivo. Additionally, the mechanism of action of 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline. One area of interest is the development of more potent and selective analogs of 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline that can be used as therapeutic agents for various diseases. Another area of interest is the elucidation of the mechanism of action of 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline, which could lead to the development of more targeted and effective therapies. Additionally, further research is needed to understand the pharmacokinetics and pharmacodynamics of 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline in vivo, which could inform the development of dosing regimens for clinical use.
Synthesis Methods
The synthesis of 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 2-methyl-4-nitroaniline in the presence of a reducing agent such as iron powder or tin chloride. The resulting product is then purified by recrystallization to obtain pure 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline. The overall yield of this synthesis method is around 50%.
properties
IUPAC Name |
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-7-5-9(3-4-10(7)12)11-6-8(2)13-14-11/h3-6H,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSPDVMRCKEXPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC(=C(C=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637551.png)
![N-[4-[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637555.png)
![3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid](/img/structure/B7637578.png)
![3-[3-(Diethylamino)propyl-ethylamino]propanoic acid](/img/structure/B7637584.png)
![3-[2-(Diethylamino)ethyl-(2-methylpropyl)amino]propanoic acid](/img/structure/B7637585.png)


![2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7637595.png)

![4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid](/img/structure/B7637610.png)

![5-[(Dimethylamino)methyl]thiophene-3-carbonitrile](/img/structure/B7637619.png)
![4-bromo-N-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B7637623.png)
![N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B7637636.png)